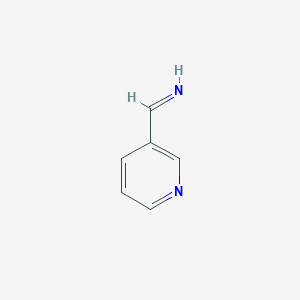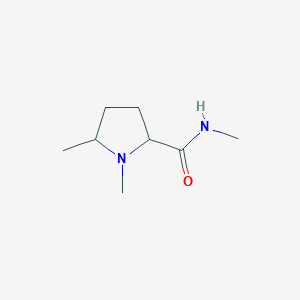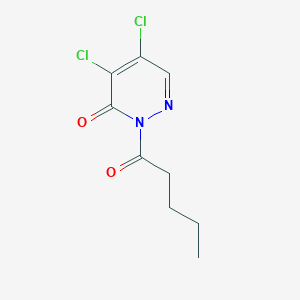
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone, also known as DCP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DCP has been found to exhibit potent biological activities, making it a promising candidate for use in pharmaceuticals, agrochemicals, and other industries.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. In vivo studies have shown that this compound can inhibit tumor growth, reduce inflammation, and protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone in lab experiments is its potent biological activities, which can provide valuable insights into various cellular processes. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential toxic effects. Finally, the potential applications of this compound in the agrochemical and food industries should be further explored.
Méthodes De Synthèse
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone can be synthesized through a multistep process starting with the reaction of 2,3-dichloropyridine with 1-pentanone, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The yield of this compound obtained from this method is around 60%, making it a relatively efficient process for large-scale production.
Applications De Recherche Scientifique
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for use in agrochemicals. Additionally, this compound has been found to have antioxidant properties, which could be useful in the food industry.
Propriétés
Numéro CAS |
155164-65-1 |
|---|---|
Formule moléculaire |
C9H10Cl2N2O2 |
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
4,5-dichloro-2-pentanoylpyridazin-3-one |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-2-3-4-7(14)13-9(15)8(11)6(10)5-12-13/h5H,2-4H2,1H3 |
Clé InChI |
IRTYFKFEHWLYEZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
SMILES canonique |
CCCCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Autres numéros CAS |
155164-65-1 |
Synonymes |
4,5-dichloro-2-pentanoyl-pyridazin-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



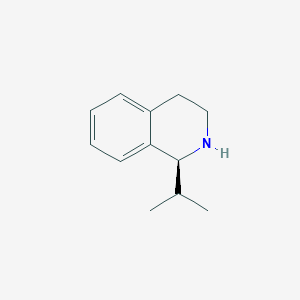

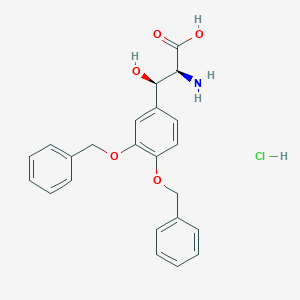

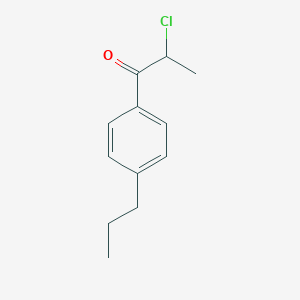
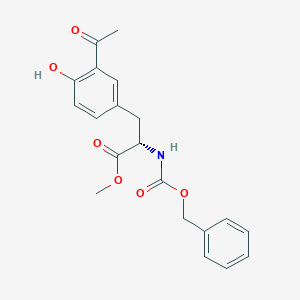

![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
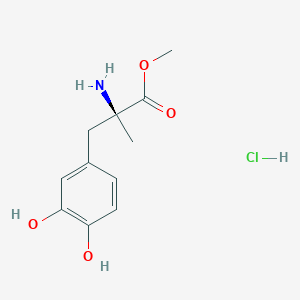
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)
